molecular formula C6H9N3O2 B1581774 5-(Dimethylamino)uracil CAS No. 37454-51-6

5-(Dimethylamino)uracil

Cat. No.: B1581774
CAS No.: 37454-51-6
M. Wt: 155.15 g/mol
InChI Key: UUJYJQMSFALWBX-UHFFFAOYSA-N
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Description

5-(Dimethylamino)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a dimethylamino group at the 5-position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)uracil typically involves the introduction of a dimethylamino group to the uracil ring. One common method involves the reaction of uracil with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)uracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted uracil derivatives .

Scientific Research Applications

5-(Dimethylamino)uracil has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with nucleic acids and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)uracil involves its interaction with biological macromolecules, such as DNA and RNA. The dimethylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethylamino)uracil is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

5-(dimethylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9(2)4-3-7-6(11)8-5(4)10/h3H,1-2H3,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJYJQMSFALWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292258
Record name 5-(dimethylamino)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37454-51-6
Record name NSC81180
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(dimethylamino)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main chemical reaction described in the research paper involving 1,3-Dimethyl-4-amino-5-dimethylamino-uracil?

A1: The research paper [] focuses on the synthesis of 1,3-Dimethyl-4-amino-5-dimethylamino-uracil and its subsequent reaction with acetic anhydride. This reaction yields 1,3,7,8-Tetramethylxanthine.

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